molecular formula C8H8F3N3 B2354678 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006343-68-5

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2354678
CAS No.: 1006343-68-5
M. Wt: 203.168
InChI Key: ZVOIMOLHZIHAIE-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5F3N2 . It’s a pyrazole derivative, which means it contains a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a methyl group (CH3) and a trifluoromethyl group (CF3) .


Chemical Reactions Analysis

The trifluoromethyl group in the 5-methyl-3-(trifluoromethyl)-1H-pyrazole structure is a functional group that has the formula -CF3 . This group can participate in various chemical reactions, but the specific reactions would depend on the other groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 5-methyl-3-(trifluoromethyl)-1H-pyrazole, it’s a solid at room temperature .

Scientific Research Applications

1. Opioid Receptor-like Antagonist

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile has been identified as MK-1925, a selective, orally active, and brain-penetrable opioid receptor-like 1 (ORL1) antagonist. This compound showed promising in vivo efficacy after oral dosing, leading to its further studies as a clinical candidate (Kobayashi et al., 2009).

2. Synthesis of Bipyrazoles and Pyrazolylpyrimidines

Research has demonstrated the reactivity of 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives with various nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This highlights its utility in synthesizing structurally diverse compounds (Dawood, Farag, & Ragab, 2004).

3. pH Measurement in Biological Media

Trifluoromethylazoles, including derivatives of this compound, have been studied for their potential use in measuring pH in biological media. These compounds exhibited pKa values suitable for pH determination using 19F NMR spectroscopy, indicating their application in biochemical and medical research (Jones, Branch, Thompson, & Threadgill, 1996; 1997).

4. Synthesis of Fluorinated Pyrazolone Derivatives

The environmentally benign synthesis of various fluorine-containing derivatives, including 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one, has been achieved. These derivatives have shown promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Shelke et al., 2007).

Safety and Hazards

According to the safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-pyrazole, it may cause skin and eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling this compound .

Future Directions

The future directions for research on “3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile” would depend on its potential applications. Pyrazole derivatives are often studied for their potential uses in medicinal chemistry and agrochemistry .

Mechanism of Action

Target of Action

The primary targets of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile are currently unknown. This compound is a pyrazole derivative, and many pyrazole compounds are known to interact with various enzymes and receptors in the body . .

Mode of Action

It’s known that many pyrazole derivatives exert their effects by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to summarize the affected biochemical pathways. Pyrazole derivatives are involved in a wide range of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound are currently unknown. The effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOIMOLHZIHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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